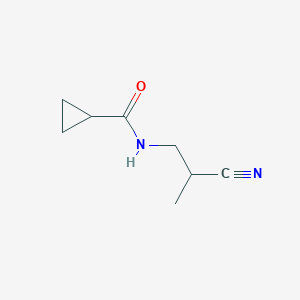![molecular formula C13H12N4 B7555966 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile, also known as MPMP, is a pyrazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MPMP has been studied for its ability to inhibit certain enzymes and receptors, which has led to investigations into its potential use in treating various diseases.
Mechanism of Action
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile exerts its effects through the inhibition of enzymes and receptors in the brain. By inhibiting the activity of acetylcholinesterase, 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile can increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. Additionally, by inhibiting the dopamine transporter, 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile can increase the levels of dopamine in the brain, which is important for reward and motivation.
Biochemical and Physiological Effects
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase and the dopamine transporter, 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has been shown to have antioxidant properties and to modulate the activity of certain ion channels. These effects may contribute to its potential therapeutic properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile in lab experiments is its high purity level, which allows for accurate and reproducible results. Additionally, 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has been shown to have low toxicity, making it a relatively safe compound to work with. One limitation of using 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are numerous avenues for future research on 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile. One potential direction is to investigate its potential use in treating other diseases, such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile and to determine the optimal dosage and administration route for potential therapeutic use. Finally, investigations into the synthesis of 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile derivatives may lead to the development of compounds with even greater therapeutic potential.
Synthesis Methods
The synthesis of 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile involves the reaction of 2-chloro-3-methylpyrazine with 2-methylbenzylamine in the presence of a base and a solvent such as ethanol. The reaction results in the formation of 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile as a yellow powder with a high purity level.
Scientific Research Applications
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that 3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile has the ability to inhibit the activity of certain enzymes and receptors, including acetylcholinesterase and the dopamine transporter. This has led to investigations into its potential use in treating diseases such as Alzheimer's, Parkinson's, and addiction.
properties
IUPAC Name |
3-[(2-methylphenyl)methylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-10-4-2-3-5-11(10)9-17-13-12(8-14)15-6-7-16-13/h2-7H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZZRSYOHYTCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)

![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)


![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)